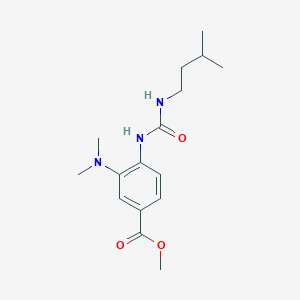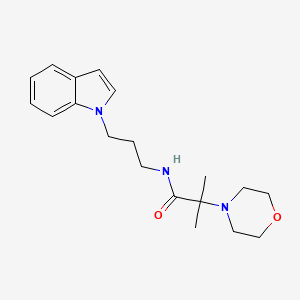
Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate is a chemical compound that belongs to the class of ester derivatives. It is commonly used in scientific research as a reagent and intermediate in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic sites in the target molecule. It can also act as a Lewis base, coordinating with metal ions to form complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate are not well studied. However, it is known to be relatively non-toxic and non-irritating to skin and eyes. It is also stable under normal laboratory conditions, making it a useful reagent for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds, and it can also be used as a precursor for the synthesis of fluorescent dyes and probes. Another advantage is its stability, which makes it easy to handle and store. However, one of the limitations is its relatively low yield, which can be improved by optimizing the reaction conditions.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate. One direction is the synthesis of new derivatives with improved properties, such as higher yield, better solubility, and higher activity. Another direction is the development of new applications, such as in drug discovery, materials science, and biological imaging. Finally, the mechanism of action of Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate needs to be further studied to understand its interactions with different target molecules.
Synthesemethoden
The synthesis of Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate involves the reaction between 3-(dimethylamino)benzoic acid and 3-methylbutyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate is widely used in scientific research as a reagent and intermediate in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. It can be used as a building block for the synthesis of various derivatives, such as amides, esters, and ureas. It is also used as a precursor for the synthesis of fluorescent dyes and probes, which are widely used in biological imaging and sensing.
Eigenschaften
IUPAC Name |
methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11(2)8-9-17-16(21)18-13-7-6-12(15(20)22-5)10-14(13)19(3)4/h6-7,10-11H,8-9H2,1-5H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHWVJXBUALGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC1=C(C=C(C=C1)C(=O)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(dimethylamino)-4-(3-methylbutylcarbamoylamino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide](/img/structure/B7682925.png)
![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)
![2-(3,4-difluorophenyl)-N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-oxoacetamide](/img/structure/B7682947.png)
![3-[2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7682951.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenoxy)-2-methylpropanamide](/img/structure/B7682956.png)
![1-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methylamino]cyclohexyl]pyrrolidine-2,5-dione](/img/structure/B7682959.png)
![2-[[(5-Thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7682966.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)


![1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)
